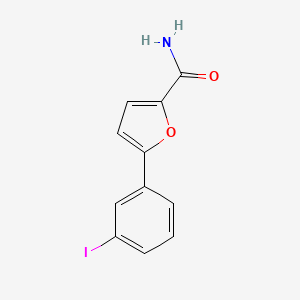

5-(3-Iodophenyl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8INO2 |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

5-(3-iodophenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H8INO2/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H2,13,14) |

InChI Key |

FKZBJXKZXMNAAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC=C(O2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-Iodophenyl)furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(3-Iodophenyl)furan-2-carboxamide. This compound belongs to the class of 5-aryl-furan-2-carboxamides, which have garnered interest in medicinal chemistry, notably as antagonists of the urotensin-II receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

Quantitative data for this compound is not extensively available in public databases. The following table summarizes its calculated properties and includes data for structurally related compounds to provide a comparative context.

| Property | Value (this compound) | Value (Analogous Compounds) | Reference |

| Molecular Formula | C₁₁H₈INO₂ | C₁₁H₇IN₂O₄ (N-(4-iodophenyl)-5-nitrofuran-2-carboxamide) | Calculated /[1] |

| Molecular Weight | 313.09 g/mol | 358.09 g/mol (N-(4-iodophenyl)-5-nitrofuran-2-carboxamide) | Calculated /[1] |

| IUPAC Name | This compound | N/A | Generated |

| CAS Number | Not available | 1094391-74-8 (for the corresponding carboxylic acid) | [2] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Not available |

Note: Properties for the title compound are calculated based on its chemical structure. Data for analogous compounds are provided for reference and may not be fully representative.

Experimental Protocols

A general and adaptable protocol for the synthesis of 5-aryl-furan-2-carboxamides is presented below, based on established methodologies for this class of compounds. This can be considered a plausible route for the synthesis of this compound.

General Synthesis of 5-Aryl-Furan-2-Carboxamides

The synthesis of 5-aryl-furan-2-carboxamides can be achieved through a multi-step process, beginning with the arylation of a furan ring, followed by the conversion of a carboxylic acid intermediate to the final carboxamide.

Step 1: Synthesis of 5-(3-Iodophenyl)furan-2-carboxylic acid

This intermediate can be synthesized via a Meerwein arylation reaction.

-

Reactants: Furan-2-carboxylic acid, 3-iodoaniline, sodium nitrite, hydrochloric acid, copper(II) chloride.

-

Procedure:

-

A solution of 3-iodoaniline in aqueous hydrochloric acid is cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution to form the corresponding diazonium salt.

-

Furan-2-carboxylic acid is dissolved in a suitable solvent, and copper(II) chloride is added as a catalyst.

-

The freshly prepared diazonium salt solution is added to the furan-2-carboxylic acid solution, and the reaction mixture is stirred at room temperature.

-

The product, 5-(3-iodophenyl)furan-2-carboxylic acid, is isolated by filtration and purified by recrystallization.

-

Step 2: Synthesis of this compound

The carboxylic acid is converted to the carboxamide via an acyl chloride intermediate.

-

Reactants: 5-(3-Iodophenyl)furan-2-carboxylic acid, thionyl chloride (or oxalyl chloride), ammonia.

-

Procedure:

-

5-(3-Iodophenyl)furan-2-carboxylic acid is refluxed with an excess of thionyl chloride to form the acyl chloride. The excess thionyl chloride is removed under reduced pressure.

-

The resulting crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dioxane or THF).

-

The solution is cooled in an ice bath, and ammonia gas is bubbled through the solution, or an aqueous solution of ammonium hydroxide is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for a specified time at room temperature.

-

The product, this compound, precipitates and is collected by filtration, washed with water, and purified by recrystallization.

-

Biological Context and Signaling Pathways

Derivatives of 5-aryl-furan-2-carboxamide have been identified as potent antagonists of the urotensin-II receptor (UTR).[3] Urotensin-II is a potent vasoconstrictor peptide, and its receptor is a G-protein coupled receptor (GPCR).[4] Antagonism of this receptor is a therapeutic strategy being explored for cardiovascular diseases.

Urotensin-II Receptor Signaling Pathway

The binding of urotensin-II to its receptor (UTS2R) primarily activates the Gαq subunit of the associated G-protein.[5][6] This initiates a downstream signaling cascade as depicted in the diagram below. As an antagonist, this compound would competitively bind to UTS2R and inhibit the initiation of this pathway.

Caption: Urotensin-II receptor signaling pathway and point of antagonism.

Experimental and Logical Workflows

The development and evaluation of this compound as a potential therapeutic agent would follow a structured workflow from synthesis to biological testing.

Caption: General workflow for synthesis and evaluation.

References

- 1. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urotensin-II - Wikipedia [en.wikipedia.org]

- 4. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Signalling pathways involved in urotensin II induced ventricular myocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(3-Iodophenyl)furan-2-carboxamide

This technical guide provides a detailed overview of the molecular structure, properties, and potential synthesis of 5-(3-Iodophenyl)furan-2-carboxamide. The information is compiled for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a derivative of furan-2-carboxamide, featuring a 3-iodophenyl substituent at the 5-position of the furan ring. This substitution pattern is crucial for its potential biological activity. The furan ring itself is a five-membered aromatic heterocycle containing one oxygen atom, which imparts both hydrophobic and polar characteristics to the molecule.[1] The carboxamide group at the 2-position can participate in hydrogen bonding, a key interaction in many biological systems.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C11H7IN2O4 | PubChem |

| Molecular Weight | 358.09 g/mol | PubChem |

| Monoisotopic Mass | 357.94505 Da | PubChem |

| XLogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 357.94505 Da | PubChem |

| Polar Surface Area | 88.1 Ų | PubChem |

Note: The data presented is for N-(4-iodophenyl)-5-nitrofuran-2-carboxamide and serves as an approximation for this compound.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Potential Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be inferred from established methods for similar 5-aryl-furan-2-carboxamide derivatives. A common approach involves a Suzuki coupling reaction followed by amidation.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on general procedures for the synthesis of related compounds and should be adapted and optimized for the specific synthesis of this compound.

1. Suzuki Coupling for 5-(3-Iodophenyl)furan-2-carboxylic acid

-

Reagents: 5-Bromofuran-2-carboxylic acid, (3-Iodophenyl)boronic acid, Pd(PPh₃)₄ (palladium catalyst), Na₂CO₃ (base), and a solvent mixture (e.g., dioxane/water).

-

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromofuran-2-carboxylic acid (1 equivalent), (3-iodophenyl)boronic acid (1.1 equivalents), and Na₂CO₃ (2-3 equivalents).

-

Add the solvent mixture (e.g., 4:1 dioxane/water).

-

Degas the mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer with HCl (e.g., 1M) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 5-(3-Iodophenyl)furan-2-carboxylic acid.[2]

-

2. Amidation to form this compound

-

Reagents: 5-(3-Iodophenyl)furan-2-carboxylic acid, thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt, and a source of ammonia (e.g., ammonium hydroxide or ammonia gas).

-

Procedure (via Acyl Chloride):

-

Suspend 5-(3-Iodophenyl)furan-2-carboxylic acid (1 equivalent) in a dry, non-polar solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

-

Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.

-

Allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by the cessation of gas evolution or TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in a dry aprotic solvent (e.g., THF or dioxane).

-

Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide dropwise, or bubble ammonia gas through the solution.

-

Stir the reaction mixture at room temperature until completion.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Potential Biological Activity

Derivatives of 5-aryl-furan-2-carboxamide have been investigated for a range of biological activities. For instance, some have shown potential as potent urotensin-II receptor antagonists, which are of interest in the context of cardiovascular diseases.[3] Additionally, furan-containing compounds are known to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1] The specific biological profile of this compound would require dedicated experimental evaluation. The presence of the iodine atom could influence its pharmacokinetic properties and potentially introduce new biological interactions.

This guide provides a foundational understanding of this compound based on available chemical literature for related structures. Further experimental validation is necessary to confirm the properties and activities of this specific compound.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 3. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(3-Iodophenyl)furan-2-carboxamide biological activity

An In-depth Technical Guide on the Presumed Biological Activity of 5-(3-Iodophenyl)furan-2-carboxamide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The 5-aryl substituted furan-2-carboxamides, in particular, have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs). This technical guide consolidates the available information on the presumed biological target and mechanism of action for this class of compounds, with a focus on the urotensin-II receptor, providing a framework for the biological evaluation of this compound.

Presumed Biological Target: The Urotensin-II Receptor (UTR)

The primary biological target for the 5-arylfuran-2-carboxamide series is the urotensin-II receptor (UTR), also known as GPR14.[1][2] Urotensin-II is a potent vasoconstrictor peptide, and its receptor is implicated in a range of physiological and pathological processes, particularly in the cardiovascular system.[1][3][4] The UTR is a class A rhodopsin family GPCR that couples primarily through the Gαq subunit of heterotrimeric G-proteins.[2][3]

Signaling Pathway

Activation of the urotensin-II receptor by its endogenous ligand, urotensin-II, initiates a downstream signaling cascade. As a Gq-coupled receptor, UTR activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).[2]

Downstream of this initial signaling, the UTR can activate several other important pathways, including:

-

Mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2, p38, JNK)[1][4]

-

RhoA/Rho kinase (ROCK) pathway[4]

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway[5]

These pathways are involved in cellular processes such as proliferation, hypertrophy, and fibrosis, highlighting the role of the urotensinergic system in cardiovascular remodeling.[1][4]

Quantitative Data

While no specific quantitative data for this compound has been identified, the following table outlines the kind of data that would be generated in a typical drug discovery campaign for a urotensin-II receptor antagonist.

| Compound Class | Assay Type | Target | Key Parameter | Typical Value Range | Reference |

| 5-Aryl-furan-2-carboxamides | Calcium Mobilization | Human UTR | IC50 | nM to µM | General knowledge |

| 5-Aryl-furan-2-carboxamides | Radioligand Binding | Human UTR | Ki | nM to µM | General knowledge |

| 5-Aryl-furan-2-carboxamides | Rat Aortic Ring Assay | Rat UTR | pA2 | > 7 | General knowledge |

Experimental Protocols

The evaluation of a potential urotensin-II receptor antagonist such as this compound would typically involve a series of in vitro and ex vivo assays.

Calcium Mobilization Assay

This is a primary functional assay to determine the potency of a UTR antagonist.

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human urotensin-II receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells and incubated for a short period.

-

Agonist Stimulation and Signal Detection: An EC80 concentration of the agonist (urotensin-II) is added to the wells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader (e.g., FLIPR).

-

Data Analysis: The antagonist effect is quantified by the inhibition of the agonist-induced calcium signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Ex Vivo Aortic Ring Assay

This assay assesses the functional antagonism in a more physiologically relevant tissue.

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adherent tissue, and cut into rings.

-

Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration and Viability Check: The rings are allowed to equilibrate under a resting tension, and their viability is confirmed by contraction with potassium chloride.

-

Compound Incubation: The test antagonist is added to the organ bath and incubated for a defined period.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to urotensin-II is generated in the presence and absence of the antagonist.

-

Data Analysis: The antagonistic effect is determined by the rightward shift of the concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot analysis.

Conclusion

While specific biological data for this compound is not publicly available, its structural similarity to known 5-arylfuran-2-carboxamide derivatives strongly suggests that it is likely to be an antagonist of the urotensin-II receptor. The information provided in this guide on the UTR signaling pathway and standard experimental protocols offers a robust framework for the biological characterization of this and related compounds. Further investigation is required to elucidate the precise pharmacological profile of this compound.

References

- 1. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]

- 3. Urotensin-II - Wikipedia [en.wikipedia.org]

- 4. The role of urotensin II in cardiovascular and renal physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mbimph.com [mbimph.com]

A Comprehensive Review of Iodophenylfuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. The furan nucleus is a versatile scaffold found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The introduction of a halogen atom, particularly iodine, onto the phenyl ring of furan derivatives can significantly modulate their physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive literature review of iodophenylfuran derivatives, focusing on their synthesis, quantitative biological data, and experimental protocols.

Synthesis of Iodophenylfuran Derivatives

The synthesis of iodophenylfuran derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the furan ring from acyclic precursors, followed by the introduction of the iodophenyl moiety, or vice versa. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to attach the phenyl group to the furan core. Iodination of the phenyl ring can be accomplished using various iodinating agents.

A general synthetic approach is outlined below:

Caption: General synthetic workflow for iodophenylfuran derivatives.

Experimental Protocol: Synthesis of a Substituted Phenylfuran Derivative

The following protocol describes the synthesis of 6-[5-(3,5-Dimethoxyphenyl)furan-2-yl]nicotinonitrile, a phenylfuran derivative, which can be subsequently iodinated.

Materials:

-

Appropriate starting materials (e.g., a boronic acid and a furan derivative)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Dioxane)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the starting materials in dioxane, add the palladium catalyst and cesium carbonate.

-

Heat the reaction mixture at 90 °C under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether-EtOAc) to afford the desired phenylfuran derivative.[1]

Biological Activities of Iodophenylfuran Derivatives

Iodophenylfuran derivatives have been investigated for a range of biological activities, with promising results in the fields of cardiovascular disease, cancer, and infectious diseases.

Cardiovascular Activity

An iodinated lipophilic furan derivative has been reported for its use in the treatment of ventricular and atrial fibrillation, highlighting the potential of this class of compounds in managing cardiovascular disorders.[1] The specific structure and detailed mechanism of action of this particular derivative are not extensively disclosed in the public domain, warranting further investigation.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of furan derivatives against various cancer cell lines. While specific data for a wide range of iodophenylfuran derivatives is limited, studies on related halogenated phenylfuran derivatives provide valuable insights. For instance, compounds with a 5-(4-chlorophenyl)furan moiety have shown potent inhibition of tubulin polymerization.

Table 1: In Vitro Cytotoxicity Data of Furan-Based Derivatives against MCF-7 Breast Cancer Cells [3]

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

| 4 | 4.06 | 7.33 |

| 7 | 2.96 | 7.47 |

Note: The compounds listed are not iodophenylfuran derivatives but are structurally related furan-based compounds, demonstrating the potential anticancer activity of this scaffold.

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents. The introduction of an iodophenyl group can enhance the antimicrobial properties of the furan scaffold. The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound.

Table 2: Minimum Inhibitory Concentration (MIC) of Phenylfuran Derivatives against Bacterial Strains [1]

| Compound | E. coli (µM) | P. aeruginosa (µM) | S. aureus (µM) | B. megaterium (µM) |

| 4a | 10 | 10 | 10 | - |

| 4b | 10 | - | 10 | - |

| 4g | - | - | - | 10 |

Note: These compounds are phenylfuran derivatives, and while not all are iodinated, they demonstrate the antimicrobial potential of the core structure. The presence of a halogen on the phenyl ring is often associated with enhanced activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Normal cell line (e.g., MCF-10A) for selectivity assessment

-

Cell culture medium and supplements

-

Test compounds (iodophenylfuran derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[3]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the biological activity of lead compounds. For furan derivatives, the nature and position of substituents on both the furan and phenyl rings significantly influence their potency and selectivity.

Caption: Key structural features influencing the biological activity of iodophenylfuran derivatives.

Preliminary SAR studies on related compounds suggest that:

-

The position of the iodine atom on the phenyl ring can impact activity.

-

The presence of other substituents on the phenyl ring can modulate the electronic and steric properties, thereby affecting target binding.

-

Modifications to the furan ring can also influence the overall biological profile.

Conclusion and Future Perspectives

Iodophenylfuran derivatives represent a promising class of compounds with demonstrated potential in various therapeutic areas. The existing literature, while not exhaustive on this specific subclass, provides a strong foundation for further research and development. Future efforts should focus on the synthesis of diverse libraries of iodophenylfuran derivatives and their systematic evaluation in a broad range of biological assays. Detailed mechanistic studies are also warranted to elucidate their modes of action and identify specific molecular targets. The development of robust structure-activity relationships will be instrumental in guiding the design of novel iodophenylfuran derivatives with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for their potential clinical applications.

References

- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Furan Compounds: A Technical Guide for Drug Development Professionals

Introduction: The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique steric and electronic properties often enhance a molecule's binding affinity, selectivity, and overall pharmacokinetic profile.[1] Furan-containing compounds exhibit a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][3] This has led to their incorporation into numerous clinically approved drugs, such as the antibacterial nitrofurantoin and the antianginal ranolazine.[1][4] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel furan derivatives, focusing on methodologies, quantitative data, and their interaction with key biological pathways.

Biological Significance and Therapeutic Applications

The furan scaffold is a privileged structure in pharmacology due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, with biological targets.[1] This versatility has been exploited to develop drugs across multiple therapeutic areas. The electron-rich nature of the furan ring and its aromaticity contribute to molecular stability and bioavailability.[5]

A summary of representative furan-containing drugs and their clinical applications is presented below.

Table 1: Biological Activities of Selected Furan-Containing Drugs

| Drug Name | Structure | Therapeutic Class | Mechanism of Action (if known) | Cite |

| Nitrofurantoin |

| Antibacterial | The nitro group is reduced by bacterial flavoproteins to reactive intermediates that inhibit bacterial ribosomal proteins, DNA, and other macromolecules. The furan ring is crucial for this bioactivation. | [1] |

| Ranolazine |

| Antianginal | Inhibits the late sodium current in heart muscle, reducing calcium overload and improving diastolic function. The furan moiety is part of the core structure. | [1] |

| Furosemide |

| Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, reducing salt reabsorption. Furfurylamine is a key intermediate in its synthesis. | [3][6] |

| Rofecoxib |

| Anti-inflammatory (Withdrawn) | A selective COX-2 inhibitor, where the furanone ring is essential for binding to the enzyme. | [1] |

| Lapatinib |

| Antineoplastic | A dual tyrosine kinase inhibitor of both the EGFR and HER2 pathways. | [4] |

| Amiodarone |

| Antiarrhythmic | Blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. Contains a benzofuran moiety. | [4] |

Synthesis of Novel Furan Compounds

The synthesis of the furan nucleus is a well-explored area of organic chemistry, with both classical and modern methods being continuously refined. The choice of synthetic route often depends on the desired substitution pattern and the complexity of the target molecule.

Key Synthetic Strategies

-

Paal-Knorr Furan Synthesis: This is a classical and straightforward method involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans.[7][8]

-

Feist-Bénary Furan Synthesis: This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration.[7]

-

Transition Metal-Catalyzed Syntheses: Modern synthetic chemistry has seen a surge in the use of transition metals like gold, copper, and palladium to catalyze furan synthesis. These methods often offer high efficiency, regioselectivity, and milder reaction conditions.[7] Gold catalysts, for instance, can enable the environmentally friendly synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds.[7] Copper-mediated annulation of ketones with compounds like β-nitrostyrenes provides a regioselective route to multisubstituted furans.[9]

-

Multi-component Reactions: Reactions like the sequential Passerini/Wittig/isomerization offer efficient pathways to complex, substituted furans from simple starting materials in a one-pot process.

Below is a generalized workflow for the synthesis and characterization of novel furan compounds.

Comparison of Synthetic Methodologies

The efficiency of furan synthesis can vary significantly depending on the chosen methodology. Catalytic systems, in particular, have improved yields and reduced the need for harsh reaction conditions.

Table 2: Comparison of Selected Furan Synthesis Methods

| Method | Starting Materials | Catalyst/Reagent | Typical Yield | Conditions | Cite |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compounds | Acid (e.g., H₂SO₄, P₂O₅) | Moderate to High | Non-aqueous, acidic | [7][8] |

| Gold-Catalyzed Cycloisomerization | Propargylic Alcohols, 1,3-Dicarbonyls | Gold Catalyst | Good to High | Ionic Liquid, Recyclable Catalyst | [7] |

| Copper-Mediated Annulation | Alkyl Ketones, β-Nitrostyrenes | Copper(II) | Good | - | [9] |

| Palladium-Catalyzed Cycloisomerization | (Z)-2-en-4-yn-1-ols | Pd(II) Catalyst | Good to High | Neutral, 25-100 °C | [9] |

Detailed Experimental Protocols

Providing standardized protocols is crucial for reproducibility in research. Below are representative methodologies for classical and modern furan synthesis.

Protocol 1: Paal-Knorr Synthesis of a 2,5-Disubstituted Furan

Objective: To synthesize a 2,5-disubstituted furan from a 1,4-diketone precursor.

Materials:

-

Hexane-2,5-dione (1,4-diketone precursor)

-

p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (1 eq.) and toluene.

-

Add a catalytic amount of p-Toluenesulfonic acid (e.g., 0.05 eq.).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography or distillation to yield the pure 2,5-dimethylfuran.

Protocol 2: Copper-Catalyzed Synthesis of a Polysubstituted Furan

Objective: To synthesize a multisubstituted furan via copper-mediated annulation of a ketone and a β-nitrostyrene.[9]

Materials:

-

Acetophenone (ketone)

-

β-Nitrostyrene

-

Copper(II) triflate (Cu(OTf)₂) (catalyst)

-

1,2-Dichloroethane (DCE) (solvent)

-

Standard glassware for heating

-

Silica gel for column chromatography

Procedure:

-

In a sealed reaction vessel, combine acetophenone (2 eq.), β-nitrostyrene (1 eq.), and Cu(OTf)₂ (10 mol%).

-

Add 1,2-dichloroethane as the solvent.

-

Heat the mixture at 80 °C for the time determined by reaction monitoring (e.g., 12-24 hours).

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired multisubstituted furan.[9]

Furan Compounds and Cellular Signaling Pathways

The anticancer potential of novel furan derivatives is an area of intense research. Recent studies have synthesized furan precursors and derivatives that exhibit significant anti-proliferative activity against various cancer cell lines.[10]

One study reported a series of novel furan derivatives synthesized from α-haloketones and β-dicarbonyl compounds.[10] Two compounds, designated Compound 1 (a tricarbonyl precursor) and Compound 24 (a furan derivative), showed excellent activity against cervical (HeLa) and colorectal (SW620) cancer cell lines.[10]

Table 3: Anti-proliferative Activity of Novel Furan Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Description | Cite |

| Compound 1 | HeLa | Moderate to Excellent | Tricarbonyl Precursor | [10] |

| Compound 24 | HeLa | Moderate to Excellent | Furan Derivative | [10] |

| Compound 24 | SW620 | Moderate to Potent | Furan Derivative | [10] |

| Compound 26 | SW620 | Moderate to Potent | Furan Derivative | [10] |

| Compound 32 | SW620 | Moderate to Potent | Furan Derivative | [10] |

| Compound 35 | SW620 | Moderate to Potent | Furan Derivative | [10] |

Note: The source material describes the activity as "moderate to excellent" without providing specific IC₅₀ values in the abstract. The table reflects this qualitative description.

Further mechanistic studies using Western blot analysis indicated that the anticancer activity of these compounds may be mediated by the promotion of PTEN (Phosphatase and tensin homolog) activity.[10] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways, both of which are critical for cell proliferation and survival.

The proposed mechanism is visualized in the signaling pathway diagram below.

Conclusion and Future Prospects

The furan scaffold remains a highly valuable structural motif in the design of novel therapeutic agents.[3] Advances in synthetic organic chemistry, particularly in transition-metal catalysis, continue to provide more efficient and environmentally benign routes to complex furan derivatives.[7] The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores their potential in oncology and other areas of medicine.[10] Future research will likely focus on refining synthetic methodologies to allow for greater structural diversity, expanding structure-activity relationship (SAR) studies, and leveraging furan's role as a bioisostere to optimize the properties of existing drug classes.[1][3]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 9. Furan synthesis [organic-chemistry.org]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(3-Iodophenyl)furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic pathway for the compound 5-(3-Iodophenyl)furan-2-carboxamide. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a robust synthetic protocol and presents predicted spectroscopic data based on analogous compounds. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related furan-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds, including furan-2-carboxamide, 5-phenylfuran-2-carboxamide, and various N-substituted furan-2-carboxamides.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | t (triplet) | 1 | H-2' |

| ~7.8 - 7.6 | d (doublet) | 1 | H-6' |

| ~7.7 - 7.5 | d (doublet) | 1 | H-4' |

| ~7.4 - 7.2 | d (doublet) | 1 | H-3 (furan) |

| ~7.2 - 7.0 | t (triplet) | 1 | H-5' |

| ~7.0 - 6.8 | d (doublet) | 1 | H-4 (furan) |

| ~6.8 (broad) | s (singlet) | 1 | -NH (amide) |

| ~6.5 (broad) | s (singlet) | 1 | -NH (amide) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C=O (amide) |

| ~155 | C-5 (furan) |

| ~148 | C-2 (furan) |

| ~138 | C-1' |

| ~135 | C-3' |

| ~131 | C-5' |

| ~129 | C-6' |

| ~125 | C-2' |

| ~120 | C-3 (furan) |

| ~112 | C-4 (furan) |

| ~95 | C-I |

Solvent: DMSO-d₆

Table 3: Predicted IR and MS Data

| Spectroscopic Technique | Characteristic Peaks / Values |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch) |

| MS (m/z) | Predicted [M]⁺: 313.97, Predicted [M+H]⁺: 314.98 |

Proposed Experimental Protocols

The synthesis of this compound can be efficiently achieved through a two-step process, starting from commercially available 5-(3-Iodophenyl)furan-2-carboxylic acid. The first step involves the activation of the carboxylic acid, followed by amidation.

Synthesis of 5-(3-Iodophenyl)furan-2-carbonyl chloride

A suspension of 5-(3-Iodophenyl)furan-2-carboxylic acid (1.0 eq) in toluene (10 mL/mmol) is treated with thionyl chloride (SOCl₂) (2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is added, and the mixture is heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 5-(3-Iodophenyl)furan-2-carbonyl chloride, which is typically used in the next step without further purification.

Synthesis of this compound

The crude 5-(3-Iodophenyl)furan-2-carbonyl chloride is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway and the logical relationship of the spectroscopic analysis.

Caption: Proposed two-step synthesis of this compound.

Caption: Logical workflow for the spectroscopic analysis of the target compound.

Furan-2-Carboxamide Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the key therapeutic targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the furan-2-carboxamide core.

Anticancer Activity

Furan-2-carboxamide derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the induction of apoptosis.

Microtubule Stabilization

Certain furan-2-carboxamide derivatives act as microtubule stabilizing agents, arresting the cell cycle in the G2/M phase and leading to apoptotic cell death.[1]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Not Specified | Various Cancer Cell Lines | 4 - 8 | [1] |

This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (furan-2-carboxamide derivative)

-

Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well plates

Procedure:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

On ice, prepare the tubulin solution by diluting the purified tubulin to the desired final concentration (e.g., 2 mg/mL) in cold polymerization buffer containing GTP.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include wells for positive and negative controls.

-

Add the cold tubulin solution to each well to initiate the reaction.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.

-

Plot the absorbance (turbidity) as a function of time to generate polymerization curves.

-

The IC50 value for inhibition or the EC50 value for stabilization can be calculated from the dose-response curves.

This method allows for the visualization of the effects of a compound on the microtubule network within cells.

Materials:

-

Cancer cells (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Furan-2-carboxamide derivative

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed cancer cells on coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of the furan-2-carboxamide derivative for a specified time.

-

Wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.

-

Wash with PBS and block non-specific antibody binding with the blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Cytotoxicity against Various Cancer Cell Lines

Carbamothioyl-furan-2-carboxamide derivatives have demonstrated broad-spectrum anticancer activity.

| Compound Class | Cancer Cell Line | Activity | Reference |

| Carbamothioyl-furan-2-carboxamides | HepG2, Huh-7, MCF-7 | Significant anticancer activity | [2][3] |

| p-tolylcarbamothioyl)furan-2-carboxamide | Hepatocellular carcinoma | 33.29% cell viability at 20 µg/mL | [2][3] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HepG2, Huh-7, MCF-7)

-

Cell culture medium and supplements

-

Furan-2-carboxamide derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the furan-2-carboxamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compound.[2]

Antimicrobial and Antibiofilm Activity

Furan-2-carboxamide derivatives have shown promise as both direct antimicrobial agents and as inhibitors of bacterial biofilm formation, a key virulence factor in many pathogenic bacteria.

Direct Antimicrobial Activity

| Compound Class | Bacterial Strains | Fungal Strains | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamides | E. coli, S. aureus, B. cereus | A. flavus, A. niger, F. bracchygibossum | 150.7 - 295 (bacterial), 120.7 - 190 (fungal) | [2] |

A modified resazurin microtiter plate assay can be used to determine the MIC of the compounds.

Materials:

-

Bacterial and fungal strains

-

Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

Furan-2-carboxamide derivatives

-

Resazurin solution

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism. Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of microbial growth.[2]

Antibiofilm Activity

Furan-2-carboxamides have been identified as inhibitors of biofilm formation in Pseudomonas aeruginosa, potentially by targeting the LasR quorum-sensing receptor.

| Compound ID | Organism | Inhibition (%) | Target | Reference |

| 4b | P. aeruginosa | 58% | LasR (plausible) | [4] |

This is a common method to quantify biofilm formation.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth or other suitable medium

-

Furan-2-carboxamide derivative

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Grow an overnight culture of P. aeruginosa.

-

Dilute the overnight culture 1:100 in fresh medium.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the diluted bacterial culture to each well. Include control wells without the compound.

-

Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

-

After incubation, carefully remove the planktonic cells by washing the wells with PBS.

-

Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the stained biofilm by adding 30% acetic acid to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 550-595 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells.

Urotensin-II Receptor Antagonism

5-Aryl-furan-2-carboxamide derivatives have been identified as potent antagonists of the urotensin-II (UT) receptor, a G-protein coupled receptor implicated in cardiovascular diseases.

| Compound ID | Target | IC50 (nM) | Reference |

| 1y (3,4-difluorophenyl analog) | Urotensin-II Receptor | 6 | [5] |

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the human urotensin-II receptor

-

Radiolabeled urotensin-II (e.g., [¹²⁵I]-hU-II)

-

Furan-2-carboxamide derivative

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the furan-2-carboxamide derivative.

-

In a reaction tube, incubate the cell membranes with the radiolabeled urotensin-II and varying concentrations of the test compound.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled urotensin-II).

-

Incubate the mixture at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki or IC50 value of the test compound.

This functional assay measures the ability of a compound to block the intracellular calcium release induced by urotensin-II binding to its receptor.

Materials:

-

Cells stably expressing the human urotensin-II receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Urotensin-II

-

Furan-2-carboxamide derivative

-

Assay buffer (e.g., HBSS)

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Plate the cells in a 96-well plate and allow them to grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add the furan-2-carboxamide derivative at various concentrations to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of urotensin-II.

-

Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope.

-

The antagonist activity is determined by the ability of the compound to inhibit the urotensin-II-induced calcium signal. IC50 values can be calculated from the dose-response curves.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.

| Compound ID | Target | IC50 (µM) | Reference |

| F8-S43 | SARS-CoV-2 Mpro | 10.76 | |

| F8-B6 | SARS-CoV-2 Mpro | 1.57 | |

| F8-B22 | SARS-CoV-2 Mpro | 1.55 |

This assay measures the cleavage of a specific peptide substrate by Mpro, which results in a change in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based peptide substrate for Mpro

-

Furan-2-carboxamide derivative

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the furan-2-carboxamide derivative.

-

In a 96-well plate, pre-incubate the Mpro enzyme with the test compound at various concentrations for a defined period at room temperature.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

The initial reaction velocities are calculated from the linear phase of the progress curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antihyperlipidemic Activity

Certain furan-2-carboxamide derivatives have demonstrated the ability to lower plasma lipid levels in animal models.

This is a widely used in vivo model to screen for antihyperlipidemic agents.

Materials:

-

Wistar rats

-

Triton WR-1339 solution

-

Furan-2-carboxamide derivative

-

Standard antihyperlipidemic drug (e.g., fenofibrate)

-

Kits for measuring plasma triglycerides, total cholesterol, HDL, and LDL

Procedure:

-

Acclimatize the rats for a week before the experiment.

-

Fast the rats overnight but allow free access to water.

-

Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339.

-

Divide the rats into groups: normal control, hyperlipidemic control, standard drug-treated, and test compound-treated groups.

-

Administer the furan-2-carboxamide derivative orally or intraperitoneally to the test group at a specific dose.

-

After a defined period (e.g., 18-24 hours), collect blood samples from the rats.

-

Separate the plasma and analyze the levels of triglycerides, total cholesterol, HDL, and LDL using commercially available kits.

-

Compare the lipid profiles of the treated groups with the hyperlipidemic control group to evaluate the antihyperlipidemic effect of the compound.

Inhibition of Gluconeogenesis

Furan-2-carboxylic acid derivatives have shown potential in ameliorating type 2 diabetes mellitus by inhibiting gluconeogenesis.

This assay measures the production of glucose from non-carbohydrate precursors in liver cells.

Materials:

-

Primary hepatocytes (e.g., from rat or mouse)

-

Hepatocyte culture medium

-

Glucose-free DMEM

-

Gluconeogenic substrates (e.g., lactate and pyruvate)

-

Furan-2-carboxamide derivative

-

Glucose assay kit

Procedure:

-

Isolate and culture primary hepatocytes.

-

Wash the hepatocytes with PBS and then incubate them in glucose-free DMEM containing the gluconeogenic substrates.

-

Treat the cells with the furan-2-carboxamide derivative at various concentrations. Include untreated controls.

-

Incubate the cells for a specific period (e.g., 3-6 hours).

-

Collect the culture medium from each well.

-

Measure the glucose concentration in the medium using a glucose assay kit.

-

The inhibitory effect of the compound on gluconeogenesis is determined by the reduction in glucose production compared to the untreated control.

Signaling Pathways and Experimental Workflows

Microtubule Dynamics and Cell Cycle Arrest

Caption: Furan-2-carboxamide induced microtubule stabilization pathway.

Workflow for In Vitro Anticancer Screening

Caption: Workflow for anticancer evaluation of furan-2-carboxamides.

Urotensin-II Receptor Signaling

Caption: Urotensin-II receptor signaling and its antagonism.

Conclusion

The furan-2-carboxamide scaffold represents a privileged structure in drug discovery, with derivatives showing potent and diverse pharmacological activities. The therapeutic targets identified, including microtubules, microbial enzymes, GPCRs, and viral proteases, highlight the broad potential of this chemical class. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of furan-2-carboxamide-based compounds into novel and effective therapies for a range of diseases. Continued exploration of the structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this promising class of molecules.

References

- 1. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]

- 2. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles [mdpi.com]

- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Modeling of 5-(3-Iodophenyl)furan-2-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction

5-(3-Iodophenyl)furan-2-carboxamide is a synthetic organic molecule belonging to the furan-2-carboxamide class of compounds. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities, ranging from anticancer and antimicrobial to enzyme inhibition and receptor modulation. The iodophenyl substituent on the furan ring presents an interesting feature for structure-activity relationship (SAR) studies, potentially influencing binding affinity and pharmacokinetic properties through halogen bonding and other non-covalent interactions. This technical guide provides a comprehensive overview of a potential in silico modeling workflow for this compound, aimed at elucidating its mechanism of action, identifying potential protein targets, and guiding future drug development efforts.

Potential Therapeutic Targets and In Silico Strategy

Based on the diverse biological activities reported for structurally related furan-2-carboxamide derivatives, several potential protein targets can be hypothesized for this compound. This guide will focus on a multi-faceted in silico approach to investigate its potential as an antibiofilm agent, an anticancer therapeutic, and a urotensin-II receptor antagonist.

Antibiofilm Activity: Targeting LasR in Pseudomonas aeruginosa

Furan-2-carboxamide derivatives have shown promising antibiofilm activity against Pseudomonas aeruginosa by potentially targeting the LasR receptor, a key regulator of quorum sensing. An in silico investigation can be employed to predict the binding affinity and mode of interaction of this compound with LasR.

Experimental Workflow for LasR Targeting:

Physicochemical Properties of Furan-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of furan-based compounds. Furan and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1] Understanding their physicochemical characteristics is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, optimizing drug design, and ensuring successful therapeutic outcomes.

Core Physicochemical Data of Furan and Key Derivatives

The following tables summarize key physicochemical properties of furan and several of its important derivatives. These compounds are frequently encountered as starting materials or core scaffolds in the synthesis of pharmaceuticals.

| Property | Furan | Furfural | 2-Furoic Acid | 2-Acetylfuran | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) |

| Molecular Formula | C₄H₄O | C₅H₄O₂ | C₅H₄O₃ | C₆H₆O₂ | C₆H₆O₃ | C₆H₄O₅ |

| Molar Mass ( g/mol ) | 68.07 | 96.085[2] | 112.08 | 110.112[3] | 126.111[4] | 156.093[5] |

| Appearance | Colorless, volatile liquid | Colorless to reddish-brown oily liquid[6] | White to light yellow crystalline powder[7] | Low melting solid, light yellow to orange[3][8] | White low-melting solid, often yellow[4] | White solid[5] |

| Melting Point (°C) | -85.6 | -37[2] | 128 to 132[9] | 26-30[3][8] | 30 to 34[4] | 342[5][10] |

| Boiling Point (°C) | 31.3 | 162[2] | 230 to 232[9] | 168–169[3] | 114 to 116 (at 1 mmHg)[4][11] | 420[5] |

| Density (g/cm³) | 0.936 | 1.1601 (at 20 °C)[2] | 0.55[9] | 1.0975 (at 20 °C)[3] | 1.29[4] | 1.604[5] |

| logP (Octanol/Water) | 1.3 | 0.41[12] | 0.5 (estimated)[13] | 0.52[14] | Not Available | 0.7 (computed)[10] |

| Water Solubility | Slightly soluble | 83 g/L[2] | 37 g/L[15] | Insoluble[8] | Highly soluble[4] | Soluble in DMSO[5] |

| pKa | Not Available | Not Available | 4.38, 5.85[5] | Not Available | Not Available | 4.38, 5.85[5] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is essential in drug discovery and development. The following sections detail standard experimental protocols for determining key parameters.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and pharmacopeia-recognized technique for determining the melting point of a solid compound.[16]

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[17]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube[16]

-

Glass capillary tubes (one end sealed)[18]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form. If necessary, pulverize the sample using a mortar and pestle.[16]

-

Loading the Capillary Tube: Jab the open end of the capillary tube into the powdered sample. Invert the tube and gently tap it on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube, sealed end down, through a long, narrow glass tube to pack the solid. The packed sample height should be approximately 2-3 mm.[17][18]

-

Measurement with a Melting Point Apparatus:

-

Insert the capillary tube into a slot in the melting point apparatus.[18]

-

Set the apparatus to a medium heating rate to obtain an approximate "rough" melting point.[18]

-

Allow the apparatus to cool.

-

For an accurate measurement, heat at a medium rate to about 20°C below the expected melting point, then decrease the heating rate to approximately 1-2°C per minute.[18]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned to liquid (the end of the melting range).[17]

-

-

Measurement with a Thiele Tube:

-

Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[19]

-

Insert the thermometer and attached capillary into a Thiele tube containing mineral oil, ensuring the sample is immersed.[16]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[16]

-

Observe the sample and record the melting range as described above.

-

Boiling Point Determination (Capillary Inversion Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid is allowed to cool, the point at which the liquid is drawn back into the capillary corresponds to the boiling point.[19]

Apparatus:

-

Small test tube

-

Capillary tube (one end sealed)

-

Thermometer

-

Beaker

-

Heating source (e.g., hot plate or Bunsen burner)[20]

-

Clamps and stand

Procedure:

-

Place a few milliliters of the liquid into a small test tube.[20]

-

Invert a capillary tube (sealed end up) and place it inside the test tube with the liquid.[20]

-

Attach the test tube to a thermometer with a rubber band and immerse the setup in a water or oil bath in a beaker.[20]

-

Begin to heat the bath slowly and stir to ensure even heat distribution.[6]

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[19]

-

Continue heating until a steady and vigorous stream of bubbles is observed.[19]

-

Remove the heat and allow the bath to cool slowly.

-

Observe the capillary tube. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point of the liquid. Record this temperature.[20]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (logP or logD for ionizable compounds), a measure of a compound's lipophilicity.[21][22]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[21]

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

pH meter

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water (or buffer) and the water (or buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[21][23]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the compound in the biphasic system should be such that it is detectable in both phases and does not exceed its solubility limit in either phase.[21]

-

Partitioning:

-

Add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated octanol phase to a separatory funnel or vial. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[23]

-

Add a small aliquot of the stock solution of the test compound.

-

Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[24]

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[24]

-

Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[23]

-

Calculation: Calculate the partition coefficient (P) using the following formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

logP = log₁₀(P)

-

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise and common method for determining the pKa of an acidic or basic compound.[10][20][25]

Principle: The compound is dissolved in a suitable solvent (usually water or a co-solvent system), and the solution is titrated with a standard solution of a strong acid or strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.[20][26]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[20]

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[20]

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent. The concentration should be sufficient for accurate pH measurement (e.g., 1 mM).[20][26] To maintain a constant ionic strength, a salt such as KCl (e.g., 0.15 M) can be added.[20]

-

Titration:

-

Place the sample solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.[26]

-

For an acidic compound, titrate with the standardized strong base solution. For a basic compound, titrate with the standardized strong acid solution.[20]

-

Add the titrant in small, known increments, and record the pH after each addition, allowing the reading to stabilize.[26]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[20]

-

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound.[27][28]

Principle: An excess amount of the solid compound is added to a specific volume of an aqueous medium (e.g., water or buffer). The mixture is agitated until equilibrium is reached, and then the concentration of the dissolved compound in the supernatant is determined.[27]

Apparatus:

-

Vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Filtration or centrifugation system to separate undissolved solid

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4). Ensure that there is undissolved solid present.[22]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[22][27]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium during this step.[27]

-

Analysis: Withdraw a known volume of the clear supernatant, dilute it if necessary, and determine the concentration of the dissolved compound using a calibrated analytical method.[22]

-

Calculation: The measured concentration is the equilibrium solubility of the compound in the specified medium at that temperature.

Signaling Pathways and Experimental Workflows

Furan-based compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate simplified representations of relevant pathways and a typical experimental workflow for characterizing these compounds.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][29] Many kinase inhibitors, some of which may contain a furan moiety, target components of this pathway.[25]

Caption: Simplified MAPK signaling cascade and potential inhibition by furan-based compounds.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling Pathway

PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[17] Some furan derivatives can act as ligands for PPARs, modulating their activity.[14]

Caption: Activation of the PPAR-γ signaling pathway by a furan-based ligand.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical workflow for the physicochemical characterization of a novel furan-based compound.

Caption: A typical experimental workflow for physicochemical characterization.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]